An In-depth Technical Guide to the Chemical Properties of cis-8,11,14-Eicosatrienoic Acid Methyl Ester
An In-depth Technical Guide to the Chemical Properties of cis-8,11,14-Eicosatrienoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-8,11,14-Eicosatrienoic acid methyl ester, also known as Dihomo-γ-linolenic acid methyl ester (DGLA methyl ester), is a polyunsaturated fatty acid methyl ester of significant interest in biochemical and pharmacological research. As a derivative of the omega-6 fatty acid, Dihomo-γ-linolenic acid (DGLA), it serves as a crucial precursor to a variety of signaling molecules involved in inflammation, immune response, and other physiological processes. This technical guide provides a comprehensive overview of its chemical properties, relevant biological pathways, and essential experimental protocols for its study.
Chemical and Physical Properties
cis-8,11,14-Eicosatrienoic acid methyl ester is a colorless liquid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₃₆O₂ | [2][3][4] |
| Molecular Weight | 320.51 g/mol | [2][4] |
| CAS Number | 21061-10-9 | [2][3] |
| Appearance | Colorless Liquid | [1] |
| Density | 0.891 ± 0.06 g/cm³ (Predicted) | [2] |
| Boiling Point | 195-197 °C (at 0.6-1 Torr) | [2] |
| Melting Point | Not explicitly reported, but exists as a liquid at standard conditions. | |
| Flash Point | 14 °C | [2] |
| Refractive Index | 1.4712 (at 20°C) | [2] |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane.[1] | [1] |
| Storage Conditions | -20°C | [4] |
Spectroscopic Data
Mass Spectrometry (MS): The electron ionization mass spectrum of cis-8,11,14-Eicosatrienoic acid methyl ester would be expected to show a molecular ion peak (M⁺) at m/z 320.5.[5] Fragmentation patterns would be characteristic of a fatty acid methyl ester, with prominent ions resulting from cleavages at the ester group and along the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), olefinic protons of the cis double bonds (multiplets in the region of 5.3-5.4 ppm), allylic methylene protons (multiplets around 2.8 ppm), bis-allylic methylene protons (a multiplet around 2.8 ppm), and aliphatic methylene and methyl protons at higher field (0.8-2.3 ppm).[6]
-
¹³C NMR: The carbon NMR spectrum would show a signal for the ester carbonyl carbon around 174 ppm, signals for the olefinic carbons between 127 and 131 ppm, and a series of signals for the aliphatic carbons between 14 and 35 ppm.
Biological Significance and Signaling Pathways
cis-8,11,14-Eicosatrienoic acid methyl ester is primarily of interest due to its role as a stable precursor to Dihomo-γ-linolenic acid (DGLA) in cellular systems. DGLA is a key intermediate in the metabolism of omega-6 fatty acids and is the substrate for several enzymatic pathways that produce potent bioactive lipid mediators.
The major metabolic fates of DGLA are conversion by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These pathways lead to the production of eicosanoids with distinct biological activities, often with anti-inflammatory and anti-thrombotic properties.
Caption: Metabolic pathways of Dihomo-γ-linolenic acid (DGLA).
Experimental Protocols
Synthesis: Esterification of Dihomo-γ-linolenic Acid
A common method for the synthesis of cis-8,11,14-Eicosatrienoic acid methyl ester is the acid-catalyzed esterification of Dihomo-γ-linolenic acid with methanol.[1]
Materials:
-
Dihomo-γ-linolenic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Dihomo-γ-linolenic acid in a 50-fold molar excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v of methanol).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of diethyl ether and half the volume of water.
-
Shake gently and allow the layers to separate. Discard the aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.
Caption: Workflow for the synthesis of cis-8,11,14-Eicosatrienoic acid methyl ester.
Purification: Column Chromatography
The crude product can be purified by column chromatography on silica gel.
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Fraction collector (optional)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude methyl ester in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified cis-8,11,14-Eicosatrienoic acid methyl ester.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the analysis of fatty acid methyl esters.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for FAME analysis (e.g., a polar stationary phase like polyethylene glycol or a cyanopropyl phase).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp to 250 °C at 4 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
Typical MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Safety and Handling
cis-8,11,14-Eicosatrienoic acid methyl ester is a flammable liquid and should be handled with appropriate safety precautions.[7]
GHS Hazard Statements:
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[7]
-
P403+P235: Store in a well-ventilated place. Keep cool.[7]
Always consult the material safety data sheet (MSDS) before handling this compound and work in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
cis-8,11,14-Eicosatrienoic acid methyl ester is a valuable tool for researchers studying the roles of omega-6 fatty acids and their metabolites in health and disease. This guide provides a foundational understanding of its chemical properties, biological relevance, and the experimental methodologies required for its synthesis, purification, and analysis. Adherence to proper safety protocols is essential when working with this compound.
References
- 1. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 2. chembk.com [chembk.com]
- 3. CIS-8,11,14-EICOSATRIENOIC ACID METHYL ESTER | 21061-10-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 8,11,14-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
- 6. CIS-8,11,14-EICOSATRIENOIC ACID METHYL ESTER(21061-10-9) 1H NMR [m.chemicalbook.com]
- 7. CIS-8,11,14-EICOSATRIENOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
